molecular formula C14H13ClO4 B510104 Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate CAS No. 438218-23-6

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate

Cat. No.: B510104
CAS No.: 438218-23-6
M. Wt: 280.7g/mol
InChI Key: XVBFXCXYOMFPPT-UHFFFAOYSA-N
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Description

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate is an organic compound that belongs to the class of furoate esters. This compound is characterized by the presence of a furan ring, a chlorinated phenoxy group, and a methyl ester functional group. It is primarily used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate typically involves the esterification of 5-[(4-chloro-2-methylphenoxy)methyl]-2-furoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns and crystallizers to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: 5-[(4-chloro-2-methylphenoxy)methyl]-2-furoic acid.

    Reduction: Methyl 5-[(4-chloro-2-methylphenoxy)methyl]-2-furanmethanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    Methyl 4-chloro-2-methylphenoxyacetate: Another ester derivative with comparable properties.

Uniqueness

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

methyl 5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4/c1-9-7-10(15)3-5-12(9)18-8-11-4-6-13(19-11)14(16)17-2/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBFXCXYOMFPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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